molecular formula C18H18N2O2 B2695707 [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol CAS No. 318234-01-4

[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B2695707
CAS No.: 318234-01-4
M. Wt: 294.354
InChI Key: TWPSAPBHHKSMAC-UHFFFAOYSA-N
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Description

[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol is a pyrazolone-derivative chemical reagent intended for research and development purposes . Pyrazolones are a significant class of heterocyclic compounds known for their broad spectrum of biological activities and utility as synthetic building blocks . The core pyrazolone structure is a five-membered ring containing two nitrogen atoms and one ketone group, which serves as a key pharmacophore in many therapeutically active compounds . Research into pyrazolone derivatives has indicated potential for various applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Furthermore, such compounds find use beyond pharmacology as precursors for dyes, pigments, and as agents in the extraction and separation of metal ions . The structure of this specific compound features a 4-methylphenoxy group and a phenyl substituent on the pyrazole core, making it a candidate for exploration in medicinal chemistry and materials science research programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Note: While a specific safety data sheet (SDS) for this compound was not located, researchers should handle all chemicals with appropriate precautions. Refer to the SDS provided with the product for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-8-10-15(11-9-13)22-18-16(12-21)17(19-20(18)2)14-6-4-3-5-7-14/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPSAPBHHKSMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol, with the CAS number 318234-01-4, is a synthetic compound belonging to the pyrazole class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C₁₈H₁₈N₂O₂. Key physical properties include:

  • Melting Point : 150-152°C
  • Boiling Point : 476.4°C (predicted)
  • Density : 1.15 g/cm³ (predicted)
  • pKa : 13.36 (predicted) .

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. For instance, modifications of the pyrazole nucleus have led to derivatives that inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In particular, some synthesized pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial activity against various bacterial strains. For example, studies have reported that certain derivatives exhibit effective inhibition against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the structure enhances this activity .

Anticancer Potential

The anticancer properties of pyrazole compounds are gaining attention, with some studies indicating that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. One compound showed a significant reduction in IL-6 levels by 93% at a concentration of 10 µM, outperforming standard treatments .
  • Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antibacterial efficacy against clinical isolates. The compounds were tested using the disk diffusion method, revealing that some derivatives had zones of inhibition comparable to traditional antibiotics .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have suggested that this compound could effectively bind to targets involved in inflammation and cancer pathways, indicating potential therapeutic applications .

Data Tables

Property Value
Melting Point150–152 °C
Boiling Point476.4 °C (predicted)
Density1.15 g/cm³ (predicted)
pKa13.36 (predicted)
Activity Type Effectiveness
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol have shown broad-spectrum activity against various bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. This suggests potential use in developing new antibiotics .

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. In vitro tests have shown that certain compounds stabilize human red blood cell membranes, indicating their potential in treating inflammatory conditions .

Antioxidant Properties

Compounds derived from pyrazole frameworks have also been evaluated for their antioxidant capabilities. Studies report high DPPH scavenging percentages, suggesting that these compounds could be effective in neutralizing free radicals and protecting cells from oxidative stress .

Pesticide Development

The unique structure of this compound allows for its application in the agricultural sector as a pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial insects .

Fuel Additives

The compound has been explored for its potential as an antioxidant in fuels. Its ability to prevent oxidation can enhance the stability and longevity of fuel products, making it a valuable additive in the energy sector .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antimicrobial ActivitySignificant broad-spectrum activity with MIC values between 2.50 - 20 µg/mL
Antioxidant PropertiesHigh DPPH scavenging percentages (84.16% - 90.52%)
Agricultural UseEffective as a pesticide through enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, physical properties, and synthetic or commercial relevance.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Notes
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol 318234-01-4 C₁₈H₁₈N₂O₂ 294.36 4-Methylphenoxy, phenyl, hydroxymethyl Not reported Commercially available; potential building block for derivatives .
[1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl]methanol 318233-99-7 C₁₈H₁₈N₂OS 310.41 4-Methylphenylsulfanyl, phenyl, hydroxymethyl 114–116°C Sulfur substitution reduces polarity compared to phenoxy; higher molecular weight .
[1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol sc-303711 C₁₇H₁₄F₃N₂OS 366.37 Phenylsulfanyl, trifluoromethyl, hydroxymethyl Not reported Trifluoromethyl group enhances electronegativity; priced at $399/500 mg .
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzoate 104604-66-2 C₂₅H₂₁ClN₂O₃ 432.90 4-Methylphenoxy, phenyl, 4-chlorobenzoate Not reported Ester derivative; increased steric bulk and lipophilicity .
4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one C₁₉H₁₉N₃O₂ 321.38 Ethoxyimino, phenyl, methyl 171–172°C Pyrazolone core; synthesized via condensation with ethoxyamine .

Key Observations:

Substituent Effects on Properties: Phenoxy vs. Trifluoromethyl Groups: The trifluoromethyl substituent (sc-303711) introduces strong electronegativity, which could enhance binding affinity in biological targets . Ester Derivatives: Carbamate or benzoate derivatives (e.g., CAS 104604-66-2) exhibit higher molecular weights and lipophilicity, making them candidates for prodrug development .

Synthetic Routes: Many analogs are synthesized via condensation reactions. For example, ethoxyamine reacts with pyrazolones to form imino derivatives (e.g., CAS 104604-66-2) .

Thiazole- and propenone-substituted pyrazoles (e.g., compounds in ) are explored for antimicrobial and anti-inflammatory properties, though specific data for the target compound are lacking .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving condensation of substituted diketones with hydrazine derivatives. For example, similar pyrazole derivatives are synthesized by refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid (yield: ~45%) . Optimization involves adjusting stoichiometry, temperature (reflux vs. ambient), and purification via column chromatography (silica gel) or recrystallization (ethanol) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:

  • X-ray crystallography to resolve dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., O-H···N interactions) .
  • Spectroscopy : FTIR for hydroxyl and C=N stretches, 1^1H/13^13C NMR for substituent patterns (e.g., methylphenoxy protons at δ 2.3–2.5 ppm) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :

  • Solubility : Pyrazole derivatives are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Ethanol/THF mixtures are recommended for biological assays .
  • Stability : Monitor degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How does the electronic structure of the pyrazole core influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing phenoxy group at position 5 and electron-donating methyl group at position 1 create a polarized core, directing electrophilic substitution to position 4. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets can predict regioselectivity in Suzuki-Miyaura couplings . Experimental validation involves reacting with aryl boronic acids under Pd(PPh3_3)4_4 catalysis .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites via LC-MS/MS .
  • Target engagement assays : Use CRISPR-engineered cell lines to validate binding to proposed targets (e.g., kinase inhibition) .

Q. How can computational modeling predict the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (~3.2), BBB permeability (CNS MPO score < 4), and CYP450 inhibition (e.g., CYP3A4) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding using GROMACS .

Q. What crystallographic challenges arise in resolving the methanol-substituted pyrazole structure?

  • Methodological Answer : The hydroxyl group participates in hydrogen-bonding networks, complicating crystal packing. Use low-temperature (100 K) X-ray diffraction with synchrotron radiation (λ = 0.71073 Å) and SHELXL for refinement. Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy .

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